2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide is a chemical compound classified as an amide derivative. Its structure features a benzamide core substituted with a tetrahydrobenzofuran moiety, which contributes to its unique chemical properties and potential biological activities. The compound is of interest in medicinal chemistry due to its structural complexity and potential therapeutic applications.
This compound can be synthesized from commercially available starting materials, including 2-methylbenzoic acid and 4,5,6,7-tetrahydrobenzofuran-4-amine. It is often produced in laboratory settings for research purposes and may also be available through specialized chemical suppliers.
2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide can be classified under the following categories:
The synthesis of 2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide typically involves a coupling reaction between 2-methylbenzoic acid and 4,5,6,7-tetrahydrobenzofuran-4-amine. This reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine.
The molecular structure of 2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide can be represented by the following details:
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide |
| InChI Key | ZFKGNLNIVDFBJN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2CCCC3=C2C=CO3 |
The structure features a benzene ring connected to an amide group and a tetrahydrobenzofuran ring system.
2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide can participate in various chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Electrophiles (e.g., alkyl halides) | Presence of base |
The mechanism of action for 2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound binds to certain enzymes or receptors which modulate their activity. This interaction may influence various cellular processes such as:
The precise molecular pathways are still under investigation.
The physical properties of 2-methyl-N-(4,5,6,7-tetrahydro-benzofuran-4-yl)benzamide include:
| Property | Value |
|---|---|
| Appearance | Solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The chemical properties include stability under normal laboratory conditions and reactivity with common reagents as described in the reactions section.
2-methyl-N-(4,5,6,7-tetrahydro-benzofuran-4-yl)benzamide has potential applications in scientific research and medicinal chemistry. Its structural characteristics suggest possible uses in:
Further studies are needed to elucidate its full range of biological activities and potential therapeutic applications.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3